2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.
Dimethylamino Substitution: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Methoxy Group Addition: The methoxy group can be added via methylation reactions using methyl iodide or similar reagents.
Cyanide Group Introduction: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and cyanide salts are used for substitution reactions.
Major Products
Oxidation Products: Oxides of the amino and methoxy groups.
Reduction Products: Amines or other reduced forms of the cyanide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-7-(DIMETHYLAMINO)-4-(3-HYDROXYPHENYL)-4H-CHROMEN-3-YL CYANIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL AMINE: Similar structure but with an amine group instead of a cyanide group.
Uniqueness
2-AMINO-7-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanide group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-amino-7-(dimethylamino)-4-(3-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H19N3O2/c1-22(2)13-7-8-15-17(10-13)24-19(21)16(11-20)18(15)12-5-4-6-14(9-12)23-3/h4-10,18H,21H2,1-3H3 |
InChI Key |
JFMHZCNVZLFFKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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